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This in-depth technical guide explores the multifaceted effects of the integrase strand transfer

inhibitor (INSTI) Raltegravir on the latent HIV reservoirs. By preventing the integration of viral

DNA into the host genome, Raltegravir plays a crucial role in shaping the landscape of HIV

persistence. This document provides a comprehensive overview of the quantitative data from

key clinical studies, detailed experimental protocols for reservoir measurement, and

visualizations of the relevant molecular pathways.

I. Quantitative Impact of Raltegravir on HIV
Reservoirs
Raltegravir's primary mechanism of action—inhibiting the catalytic activity of HIV integrase—

directly prevents the establishment of new proviruses.[1][2] This has significant implications for

the dynamics of the latent reservoir, which is the major barrier to a cure for HIV.[3] Clinical

studies have investigated the effect of adding Raltegravir to existing antiretroviral therapy

(ART), a strategy known as intensification, on various markers of the HIV reservoir.

The following tables summarize the quantitative findings from several key studies.

Table 1: Effect of Raltegravir Intensification on Integrated and Total HIV DNA
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Study
Participant
Cohort

Duration of
Intensificati
on

Change in
Integrated
HIV DNA
(copies/106
CD4+ T
cells)

Change in
Total HIV
DNA
(copies/106
PBMCs)

Citation(s)

Vallejo et al.

(2012)

9 chronically

HIV-1-

infected

patients on

stable ART

48 weeks

Significant

decay (P =

0.021)

Not reported

Buzon et al.

(2010)

69 individuals

on

suppressive

HAART

48 weeks
Remained

stable

Remained

stable
[4]

Larrasoana et

al. (2018)

33 patients

on

maintenance

PI/r

monotherapy

24 weeks
No significant

changes
Not reported [5]

Chege et al.

(2012)

24 long-term

virologically

suppressed

individuals

48 and 96

weeks

No difference

compared to

placebo in

blood or gut

Not reported [6]

Hatano et al.

(2010)

7 HIV+ adults

on

suppressive

ART

12 weeks

No consistent

decrease in

gut-

associated

lymphoid

tissue

No consistent

decrease in

PBMC or gut

[7]

Table 2: Effect of Raltegravir Intensification on 2-LTR Circles and Residual Viremia
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Study
Participant
Cohort

Duration of
Intensificati
on

Change in
2-LTR
Circles

Change in
Residual
Viremia
(HIV-1 RNA
copies/mL)

Citation(s)

Buzon et al.

(2010)

69 individuals

on

suppressive

HAART

48 weeks

Significant

transient

increase at

weeks 2-4

Remained

stable
[4]

Larrasoana et

al. (2018)

33 patients

on

maintenance

PI/r

monotherapy

24 weeks

Transient

increase in a

significant

proportion of

participants

Reduced

number of

samples with

intermediate

levels (10-60

copies/mL)

[5]

Hatano et al.

(2013)

31 ART-

suppressed

subjects

24 weeks

Significant

increase

compared to

placebo at

weeks 1 and

2

No significant

decrease

compared to

placebo

[8]

Vallejo et al.

(2012)

9 chronically

HIV-1-

infected

patients on

stable ART

48 weeks No variation No variation

de Laugerre

et al. (2010)

60 well-

suppressed

patients

switching

from EFV

48 weeks
No significant

change
Not reported [9]
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II. Experimental Protocols for Measuring HIV
Reservoirs
Accurate quantification of the latent reservoir is paramount in assessing the efficacy of

therapeutic interventions like Raltegravir intensification. The following are detailed

methodologies for key assays used in the cited studies.

A. Quantification of Integrated HIV DNA using Alu-PCR
This nested PCR technique specifically measures proviral DNA that has integrated into the host

genome by amplifying the junction between a human-specific Alu repeat element and the HIV-1

gag gene.[2][10]

1. DNA Extraction:

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque

density gradient centrifugation.

Enrich for CD4+ T cells using negative selection magnetic beads.

Extract genomic DNA using a commercially available kit (e.g., Qiagen DNeasy Blood &

Tissue Kit) according to the manufacturer's instructions.

Quantify DNA concentration and assess purity using spectrophotometry (A260/A280 ratio).

2. First-Round PCR (Alu-Gag):

Primers:

Forward (Alu): 5'-GCCTCCCAAAGTGCTGGGATTACA-3'

Reverse (Gag): 5'-GTTCCTGCTATGTCACTTCC-3'

Reaction Mix: Prepare a master mix containing GoTaq® G2 DNA Polymerase, dNTPs,

primers, and nuclease-free water.

Thermocycling Conditions:
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Initial Denaturation: 95°C for 2 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing: 50°C for 15 seconds

Extension: 70°C for 3.5 minutes

Final Extension: 70°C for 5 minutes

3. Second-Round Real-Time PCR (LTR-specific):

Primers and Probe:

Forward (R/U5): 5'-TTAAGCCTCAATAAAGCTTGCC-3'

Reverse (R/U5): 5'-GTTCGGGCGCCACTGCTAGA-3'

Probe (FAM-labeled): 5'-CCAGAGTCACACAACAGACGGGCACA-3'

Reaction Mix: Use a real-time PCR master mix (e.g., LightCycler® 480 Probes Master) and

add the product from the first-round PCR as a template.

Thermocycling Conditions (on a LightCycler® 480 or similar):

Initial Denaturation: 95°C for 5 minutes

45 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Quantification: Generate a standard curve using a cell line with a known number of

integrated HIV-1 proviruses (e.g., 8E5 cells).
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B. Quantification of Total HIV DNA using Droplet Digital
PCR (ddPCR)
ddPCR provides absolute quantification of nucleic acid targets without the need for a standard

curve by partitioning the sample into thousands of nanoliter-sized droplets.[11][12][13]

1. DNA Extraction: As described in the Alu-PCR protocol.

2. ddPCR Reaction Setup:

Primers and Probes: Use validated primer/probe sets for a conserved region of the HIV

genome (e.g., LTR or gag) and a host reference gene (e.g., RPP30) for cell number

normalization.

Reaction Mix: Prepare a ddPCR master mix containing ddPCR Supermix for Probes,

primers, probes, and template DNA.

Droplet Generation: Use a droplet generator (e.g., Bio-Rad QX200) to partition the reaction

mix into approximately 20,000 droplets.

3. PCR Amplification:

Transfer the droplet-containing plate to a thermal cycler.

Thermocycling Conditions:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 94°C for 30 seconds

Annealing/Extension: 60°C for 1 minute

Enzyme Deactivation: 98°C for 10 minutes

4. Droplet Reading and Analysis:
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Read the droplets on a droplet reader (e.g., Bio-Rad QX200).

The software analyzes the fluorescence of each droplet to determine the number of positive

and negative droplets for both the HIV and reference gene targets.

The concentration of total HIV DNA is calculated using Poisson statistics and is typically

expressed as copies per million cells.

C. Quantitative Viral Outgrowth Assay (qVOA)
The qVOA is considered the gold standard for measuring the frequency of replication-

competent latent HIV-1.[14][15][16]

1. Cell Isolation and Plating:

Isolate resting CD4+ T cells from patient PBMCs using negative selection.

Plate the resting CD4+ T cells in a limiting dilution series in a 96-well plate.

2. T-Cell Activation and Co-culture:

Activate the cells with a mitogen (e.g., phytohemagglutinin [PHA]) and irradiated feeder

PBMCs from an HIV-negative donor.

After 24 hours, wash the cells and add a permissive cell line (e.g., MOLT-4/CCR5) or PHA-

stimulated blasts from an uninfected donor to amplify any virus produced.[14]

3. Monitoring Viral Outgrowth:

Culture the cells for 14-21 days.

Periodically collect supernatant and measure the level of HIV-1 p24 antigen using a sensitive

ELISA.

4. Data Analysis:

Wells with p24 levels above a predetermined cutoff are scored as positive.
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The frequency of latently infected cells, expressed as infectious units per million (IUPM)

cells, is calculated using maximum likelihood estimation based on the Poisson distribution.

III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

molecular pathways affected by Raltegravir and the workflows of the experimental assays.

A. HIV-1 Pre-integration and the Action of Raltegravir
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Caption: HIV-1 integration pathway and the inhibitory action of Raltegravir.

This pathway illustrates the steps from viral entry to integration. Raltegravir specifically blocks

the strand transfer step, preventing the insertion of viral DNA into the host chromosome and

leading to the formation of 2-LTR circles.[17][18][19] The cellular co-factor LEDGF/p75 plays a

key role in tethering the pre-integration complex to the chromatin.[1][4][20][21]

B. Experimental Workflow for Quantifying Integrated HIV
DNA (Alu-PCR)
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Caption: Workflow for the quantification of integrated HIV DNA using Alu-PCR.

C. Experimental Workflow for Quantifying Total HIV DNA
(ddPCR)
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Caption: Workflow for the quantification of total HIV DNA using ddPCR.
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D. Experimental Workflow for Quantitative Viral
Outgrowth Assay (qVOA)
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Click to download full resolution via product page

Caption: Workflow for the quantitative viral outgrowth assay (qVOA).

IV. Conclusion
Raltegravir's targeted inhibition of HIV integrase provides a powerful tool to prevent the

establishment of new latent infections. While intensification studies have yielded mixed results

regarding a significant reduction in the size of the pre-existing latent reservoir, the transient

increase in 2-LTR circles serves as a valuable biomarker for ongoing, low-level viral replication

in some individuals on otherwise suppressive ART.[4][5][8] The advanced molecular assays

detailed in this guide are essential for the continued investigation of the latent reservoir and the

development of novel curative strategies. A thorough understanding of Raltegravir's
mechanism and its quantitative effects is critical for researchers and drug development

professionals working towards the goal of an HIV cure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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